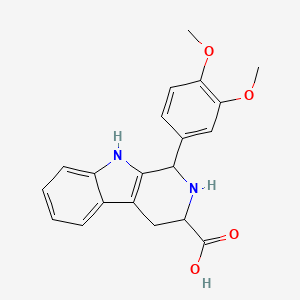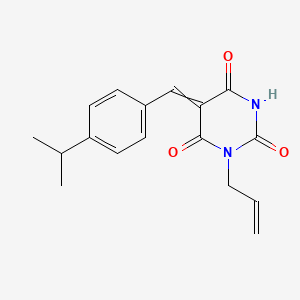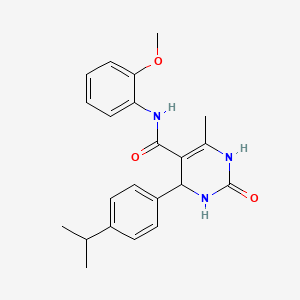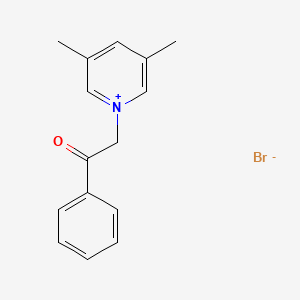![molecular formula C20H18ClN3O3S B4939987 2-{[(2-chlorobenzyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4939987.png)
2-{[(2-chlorobenzyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(2-chlorobenzyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide, also known as ABT-737, is a small molecule inhibitor that selectively targets anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family. ABT-737 has been extensively studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
作用機序
2-{[(2-chlorobenzyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide selectively targets anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2, Bcl-xL, and Bcl-w. These proteins play a critical role in regulating apoptosis, or programmed cell death, by blocking the activation of pro-apoptotic proteins. By inhibiting the anti-apoptotic proteins, this compound promotes the activation of pro-apoptotic proteins, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on the biochemical and physiological processes within cancer cells. It induces mitochondrial depolarization, cytochrome c release, and caspase activation, leading to apoptosis. This compound has also been shown to inhibit tumor growth in animal models of cancer.
実験室実験の利点と制限
2-{[(2-chlorobenzyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide has several advantages for use in lab experiments. It has a high selectivity for anti-apoptotic proteins of the Bcl-2 family, making it a useful tool for studying the role of these proteins in cancer biology. This compound has also been shown to have a synergistic effect with other chemotherapeutic agents, making it a potential candidate for combination therapy.
One limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in some experimental settings. Additionally, this compound has a relatively short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on 2-{[(2-chlorobenzyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide. One potential area of study is the development of analogs with improved solubility and pharmacokinetic properties. Another area of research is the identification of biomarkers that can predict which cancer patients are most likely to respond to this compound therapy. Finally, there is ongoing research into the use of this compound in combination with other chemotherapeutic agents, with the goal of developing more effective cancer treatments.
合成法
2-{[(2-chlorobenzyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and conditions, including the use of a Suzuki-Miyaura coupling reaction and a palladium-catalyzed amination reaction. The final product is obtained through a purification process using chromatography techniques.
科学的研究の応用
2-{[(2-chlorobenzyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential use in cancer therapy. It has been shown to induce apoptosis in a variety of cancer cell lines, including those resistant to conventional chemotherapy. This compound has also been shown to synergize with other chemotherapeutic agents, enhancing their anti-cancer effects.
特性
IUPAC Name |
2-[(2-chlorophenyl)methylsulfonylamino]-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c21-18-9-3-1-7-16(18)14-28(26,27)24-19-10-4-2-8-17(19)20(25)23-13-15-6-5-11-22-12-15/h1-12,24H,13-14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVQKFHGHKVWEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4939906.png)
![5-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4939908.png)
![ethyl 5-acetyl-4-methyl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4939914.png)
![2-{[2-(4-iodophenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B4939922.png)


![4,4'-[(3,3'-dimethyl-4,4'-biphenyldiyl)bis(nitrilomethylylidene)]bis(2-methoxyphenol)](/img/structure/B4939951.png)

![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4H-chromen-4-one](/img/structure/B4939954.png)

![N-{2-[2-(4-methoxyphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}-2-methyl-2-propanamine dihydrochloride](/img/structure/B4939961.png)
![N-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B4939968.png)

![5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4940000.png)
